UV-Absorbenttriazine-5

Description

Significance of Photostabilization in Modern Materials Science

The vast majority of polymeric materials, which form the backbone of countless modern applications, are susceptible to degradation from exposure to sunlight. uvsolutionsmag.comnih.gov UV radiation, a component of the solar spectrum, possesses sufficient energy to break the chemical bonds within polymer chains. specialchem.comnih.gov This process, known as photodegradation, leads to a cascade of undesirable effects, including discoloration (such as yellowing or chalking), cracking, and a significant loss of mechanical properties like impact strength and tensile strength. nih.govspecialchem.comcraftechind.com

Evolution of UV Absorbers: Historical Context and Triazine's Emergence

The development of UV absorbers has been an evolutionary process, driven by the increasing need to protect a growing range of polymeric materials. hunterlab.com Early approaches to UV protection included the use of light-screening agents like carbon black. uvsolutionsmag.com The first classes of synthetic organic UV absorbers to gain widespread use were salicylates and benzophenones. partinchem.comsinocurechem.com While salicylates were among the earliest developed, they had limitations such as a tendency to sublimate and cause yellowing under intense light. partinchem.com

Benzophenones, which function by absorbing UV energy and dissipating it as heat through the disruption and reformation of intramolecular hydrogen bonds, became a popular choice due to their effectiveness and versatility. deltachem.netuvabsorber.com They are still widely used in various plastics, coatings, and cosmetics. deltachem.netdatahorizzonresearch.com Following benzophenones, benzotriazole-based UV absorbers were developed, offering improved photostability and broader UV absorption, making them suitable for a wide array of polymers. partinchem.comamfine.com

The quest for even higher performance, particularly in demanding applications requiring exceptional durability and thermal stability, led to the emergence of triazine-based UV absorbers in more recent years. partinchem.comirowater.com These compounds, specifically the hydroxyphenyl triazine (HPT) class, represent a significant advancement in UV protection technology. sarex.comlongchangchemical.com Their development was spurred by the need for stabilizers that could withstand high processing temperatures and provide long-term protection in harsh environmental conditions, areas where earlier classes of UV absorbers sometimes fell short. longchangchemical.compartinchem.com

Classification and Structural Isomers of Triazine-based UV Absorbers

Triazine-based UV absorbers are heterocyclic organic compounds characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms. sarex.comlongchangchemical.com The parent triazine ring can exist in three isomeric forms, distinguished by the positions of the nitrogen atoms: 1,2,3-triazine, 1,2,4-triazine (B1199460), and 1,3,5-triazine (B166579). sarex.comlotchemistry.com Of these, the 1,3,5-triazine (or s-triazine) isomer is the most common and widely utilized backbone for the synthesis of UV absorbers. sarex.comlotchemistry.com

The effectiveness of triazine UV absorbers is derived from the substitution of various functional groups onto this core structure. irowater.com A key class of these compounds is the hydroxyphenyl triazines (HPTs), which feature at least one hydroxyphenyl group attached to the triazine ring. sarex.com The specific properties of an HPT UV absorber, such as its UV absorption spectrum, thermal stability, and compatibility with different polymers, are determined by the nature and position of the substituent groups on both the triazine ring and the phenyl rings. irowater.compartinchem.com For instance, the introduction of different alkyl or alkoxy groups can enhance solubility and reduce volatility. partinchem.comdeltachem.net

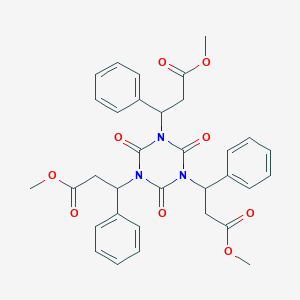

The subject of this article, UV-Absorbenttriazine-5, is a specific type of HPT. Its chemical name is 2,4,6-Tris(2'-hydroxy-4'-n-butoxyphenyl)-1,3,5-triazine. This structure features three hydroxyphenyl groups, each with a butoxy substituent, attached to a central 1,3,5-triazine ring. The presence of these multiple chromophores contributes to its strong UV absorption capabilities.

Comparative Analysis with Other UV Absorber Classes (e.g., Benzophenones, Benzotriazoles)

Triazine-based UV absorbers, particularly the HPT class, offer several performance advantages over the more traditional benzophenone (B1666685) and benzotriazole (B28993) classes. longchangchemical.compartinchem.com These advantages are especially pronounced in high-performance applications. dataintelo.com

Photostability and Efficiency: Hydroxyphenyl triazines generally exhibit superior photostability, meaning they are more resistant to degradation upon prolonged exposure to UV radiation. sarex.comlongchangchemical.com This allows them to provide longer-lasting protection. Their molecular structure allows for highly efficient dissipation of absorbed UV energy as heat, with minimal generation of harmful free radicals. partinchem.comuvabsorber.com Studies have shown that HPTs have the best photopermanence, followed by benzotriazoles and then benzophenones. sarex.comlotchemistry.com

Thermal Stability: Triazine UV absorbers are known for their high thermal stability, making them well-suited for polymers that require high processing temperatures. longchangchemical.compartinchem.com This low volatility ensures that the stabilizer remains within the polymer matrix during manufacturing and throughout the product's lifespan. partinchem.com In contrast, some benzotriazole derivatives have lower melting points and can be less stable at high temperatures.

UV Absorption Spectrum: While all three classes absorb UV radiation effectively, their absorption spectra differ. Benzophenones and triazines tend to absorb more strongly in the shorter wavelength UV-B region, while benzotriazoles are also very effective. amfine.com Triazines, however, can be engineered to provide excellent broad-spectrum protection across both UVA and UVB regions. irowater.comuvabsorber.com

Environmental and Regulatory Profile: There has been increasing regulatory scrutiny of certain benzotriazole derivatives due to concerns about their potential to act as endocrine disruptors and their toxicity to aquatic organisms. partinchem.com This has led to the inclusion of some benzotriazoles on lists of Substances of Very High Concern (SVHC). irowater.compartinchem.com Triazines are generally considered to have a more favorable environmental profile, being less toxic to aquatic life and less persistent in the environment. longchangchemical.compartinchem.com As a result, triazines are often favored as a "greener" alternative in many applications. partinchem.com

Interactive Data Table: Comparison of UV Absorber Classes

| Feature | Benzophenones | Benzotriazoles | Triazines (HPT) |

| Primary UV Absorption | UVA and UVB | UVA and UVB | Broad-spectrum UVA and UVB |

| Photostability | Good | Very Good | Excellent |

| Thermal Stability | Good | Good to Very Good | Excellent |

| Volatility | Varies, can be high | Lower than benzophenones | Very Low |

| Color Contribution | Can cause yellowing | Generally low | Very low to none |

| Environmental Concerns | Some concerns | Endocrine disruption, aquatic toxicity for some derivatives | Generally lower environmental impact |

| Typical Applications | General plastics, coatings, cosmetics | Wide range of polymers, coatings | High-performance plastics, automotive coatings, demanding applications |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C33H33N3O9 |

|---|---|

Molecular Weight |

615.6 g/mol |

IUPAC Name |

methyl 3-[3,5-bis(3-methoxy-3-oxo-1-phenylpropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]-3-phenylpropanoate |

InChI |

InChI=1S/C33H33N3O9/c1-43-28(37)19-25(22-13-7-4-8-14-22)34-31(40)35(26(20-29(38)44-2)23-15-9-5-10-16-23)33(42)36(32(34)41)27(21-30(39)45-3)24-17-11-6-12-18-24/h4-18,25-27H,19-21H2,1-3H3 |

InChI Key |

YRDFDZWXSXKOLH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N2C(=O)N(C(=O)N(C2=O)C(CC(=O)OC)C3=CC=CC=C3)C(CC(=O)OC)C4=CC=CC=C4 |

Origin of Product |

United States |

Fundamental Photophysical Mechanisms of Triazine Uv Absorption

Electronic Transitions and Energy Dissipation Pathways

The ability of a triazine compound to function as a UV absorber is governed by its electronic structure and the subsequent pathways available for de-excitation after absorbing a photon. The process begins with the absorption of UV radiation, which promotes the molecule to an electronically excited state. From there, a highly efficient and rapid sequence of events occurs to dissipate this excess energy without causing molecular damage to the stabilizer itself or the surrounding polymer matrix.

The exceptional photostability of hydroxyphenyl triazine UV absorbers is primarily attributed to an ultrafast deactivation of their excited state through a mechanism known as Excited-State Intramolecular Proton Transfer (ESIPT). sci-hub.seresearchgate.net This process is contingent on a specific structural feature: an intramolecular hydrogen bond (IMHB) formed between the phenolic hydroxyl group and a nitrogen atom on the adjacent triazine ring. sci-hub.seirochemical.com This arrangement creates a stable, six-membered "chelate" ring. partinchem.comdeltachem.net

The ESIPT mechanism unfolds in a four-level photocycle:

UV Absorption (E → E*): The molecule in its stable ground state (enol form) absorbs a UV photon, elevating it to an excited singlet state. sciengine.com

Proton Transfer (E* → K*): In this excited state, the acidity of the hydroxyl proton and the basicity of the triazine nitrogen are significantly increased. This drives an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom. sciengine.com This transfer, occurring on a femtosecond to picosecond timescale, results in the formation of an unstable keto-tautomer in an excited state. researchgate.netpaint.org

De-excitation (K* → K): The excited keto-tautomer rapidly returns to its ground state, primarily through non-radiative decay pathways.

Reverse Proton Transfer (K → E): The keto-tautomer is unstable in its ground state and rapidly undergoes a reverse proton transfer to regenerate the original, stable enol form of the molecule. irochemical.comdeltachem.net

This entire cycle is extremely fast and efficient, preventing other, destructive photochemical reactions from occurring. chimia.ch

The ESIPT Photochemical Cycle

| Step | Process | Description |

|---|---|---|

| 1 | UV Photon Absorption | The ground-state enol form (E) absorbs UV radiation, transitioning to the excited state (E). sciengine.com |

| 2 | Excited-State Intramolecular Proton Transfer (ESIPT) | An ultrafast proton transfer occurs from the hydroxyl group to the triazine ring, forming the excited keto-tautomer (K). sci-hub.seresearchgate.net |

| 3 | Non-Radiative Deactivation | The excited keto-tautomer (K*) rapidly decays to its ground state (K), dissipating the absorbed energy as heat. partinchem.comuvabsorber.comsarex.com |

| 4 | Ground State Recovery | A reverse proton transfer occurs, converting the unstable ground-state keto form (K) back to the original enol form (E). irochemical.comdeltachem.net |

The effectiveness of triazine-based UV absorbers is fundamentally linked to their conjugated π-electron architecture. partinchem.comdeltachem.netuvabsorber.com The structure, consisting of a central triazine ring linked to hydroxyphenyl substituents, creates an extensive system of alternating single and double bonds. mdpi.com This large conjugated system is crucial for absorbing a broad spectrum of ultraviolet light, particularly in the high-energy UV-A (320–400 nm) and UV-B (280–320 nm) regions, which are responsible for the photodegradation of many materials. sci-hub.sesarex.com

The energy gap in this conjugated system is tuned to match the energy of UV photons. irochemical.com The extended π-electron cloud allows for efficient delocalization of electrons upon absorption of UV radiation, which is the initial step required to trigger the energy-dissipating ESIPT mechanism. mdpi.com The combination of this robust absorption capability with the ESIPT process makes these compounds highly effective photostabilizers. sci-hub.se

A critical feature of an ideal UV absorber is its ability to dissipate the absorbed UV energy through pathways that are harmless to the surrounding material. partinchem.comgoogle.com After the ESIPT mechanism forms the excited keto-tautomer, the molecule undergoes a very rapid internal conversion to the ground state. paint.org This process is predominantly non-radiative, meaning the energy is released as heat (vibrational energy) rather than being re-emitted as light (fluorescence or phosphorescence). uvabsorber.comsarex.comgreenchemicals.eu

By converting the electronic energy of a UV photon into thermal energy, the triazine molecule prevents the energy from initiating bond-breaking reactions within the polymer matrix. sarex.commdpi.com This rapid and efficient heat dissipation is the cornerstone of its protective function, ensuring that the absorbed solar energy does not lead to material degradation such as discoloration, cracking, or loss of mechanical properties. chimia.ch

The final step in the photoprotective mechanism is the recovery of the molecule to its original chemical structure. irochemical.com Once the keto-tautomer has returned to its ground state via heat dissipation, it is unstable and quickly reverts to the initial enol form through a reverse proton transfer. partinchem.comdeltachem.net

This completes the photocycle and, crucially, regenerates the UV absorber molecule. deltachem.net Because the molecule returns to its initial, stable state, it is ready to absorb another UV photon and repeat the entire energy dissipation process. partinchem.comsarex.com This cyclical mechanism allows a single triazine molecule to perform thousands of absorption and deactivation cycles without being consumed or degraded, providing durable and long-lasting protection to the material it is incorporated into. deltachem.netsarex.com

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes for Triazine UV Absorbers

The synthesis of triazine UV absorbers typically begins with a triazine core, which is then functionalized through a series of well-established chemical reactions. These methods allow for the introduction of various aryl and alkyl groups, which are crucial for the UV-absorbing properties of the final compounds.

Condensation Reactions Utilizing 2,4,6-Trichlorotriazine Precursors

A primary and versatile starting material for the synthesis of many triazine derivatives is 2,4,6-trichlorotriazine, also known as cyanuric chloride. irowater.comarkat-usa.orglookchem.com The three chlorine atoms on the triazine ring are highly reactive and can be sequentially substituted through condensation reactions with various nucleophiles. This step-wise replacement allows for precise control over the final structure of the UV absorber.

For instance, two colorless reactive UV absorbers were synthesized through the condensation of 2,4,6-trichlorotriazine and sulfanilic acid with 4-aminobenzophenone (B72274) and ethyl 4-aminobenzoate, respectively. ekb.egresearchgate.net This method is also employed in the production of commercial UV absorbers. For example, the synthesis of a bifunctional monochlorotriazine reactive dye involves the condensation of cyanuric chloride with 1-amino-8-hydroxynaphtalene-3,6-disulphonic acid ('H-acid'). lodz.pl Similarly, the preparation of other reactive triazine derivatives may involve the condensation of dispersed 2,4,6-trichloro-1,3,5-triazine with aryl diaminosulphonic acids. google.com

The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired degree of substitution. The process often involves multiple steps to introduce different functional groups onto the triazine ring.

Grignard, Friedel-Crafts, and Etherification Reactions in Triazine Synthesis

A combination of Grignard, Friedel-Crafts, and etherification reactions provides a powerful strategy for synthesizing a wide array of s-triazine UV absorbers. researchgate.net These reactions are instrumental in attaching aryl and alkoxy groups to the triazine core, which are essential for tuning the UV absorption characteristics of the molecule.

The synthesis often starts with cyanuric chloride. A Grignard reaction can be used to introduce an aryl group. For example, 4-bromobiphenyl (B57062) can be converted to its Grignard reagent, which then reacts with cyanuric chloride. irowater.com This is followed by a Friedel-Crafts reaction with a phenol, such as resorcinol (B1680541), to add a hydroxyphenyl group. irowater.comgoogle.com The selectivity of the Grignard reaction is a significant advantage, as it allows for effective control over the number of aryl substituents on the triazine ring. irowater.com

Following the introduction of the core chromophore, etherification reactions are employed to add alkyl chains. This is often achieved through a Williamson ether synthesis, where the hydroxyl groups on the phenyl rings react with alkyl halides. irowater.com For example, the synthesis of UV-1577 involves the reaction of 2-(2′,4′-dihydroxyphenyl)-4,6-bis(2″,4″-diphenyl)-1,3,5-s-triazine with chlorohexane under alkaline conditions. google.com

A "one-pot" method has been developed for the synthesis of certain intermediates, where the Friedel-Crafts reactions are carried out sequentially in the same reaction vessel without isolating the intermediate product. irowater.com This approach streamlines the process by eliminating several work-up steps. irowater.com

| Reaction Type | Reagents | Purpose |

| Grignard Reaction | Aryl magnesium halide, Cyanuric chloride | Introduces aryl groups to the triazine ring. |

| Friedel-Crafts Reaction | Phenol (e.g., resorcinol), Lewis acid (e.g., AlCl3) | Attaches hydroxyphenyl groups to the triazine ring. |

| Etherification (Williamson) | Alkyl halide, Base | Adds alkyl chains to the hydroxyl groups. |

Synthesis of Tris-irowater.com-triazolo-google.com-triazine (TTTs) Derivatives

Tris- irowater.comekb.egCurrent time information in Bangalore, IN.triazolo google.comCurrent time information in Bangalore, IN.google.comtriazine (TTT) derivatives represent a class of nitrogen-rich heterocyclic compounds with interesting electronic and photophysical properties. researchgate.netsciencepublishinggroup.com Their synthesis can be achieved through several routes, often involving the cyclization of precursor molecules.

One method involves the thermal cyclization of 3-R-5-chloro-1,2,4-triazoles. researchgate.net Another significant approach is the Huisgen reaction, which involves the threefold reaction of tetrazole precursors with cyanuric chloride. rsc.org For example, star-shaped TTT derivatives have been synthesized by reacting corresponding tetrazole precursors with cyanuric chloride in the presence of a base like anhydrous potassium carbonate. rsc.org

These compounds are of interest not only as UV absorbers but also for applications in organic light-emitting diodes (OLEDs) and as discotic liquid crystals. researchgate.netacs.org The synthesis allows for the creation of star-shaped molecules with a central TTT core and various donor groups attached to the periphery. rsc.org

Development of Reactive Triazine UV Absorbers

A significant advancement in the field of UV absorbers is the development of reactive species that can be chemically bonded to the materials they are designed to protect. This approach addresses a major drawback of traditional, additive-type UV absorbers, which can be lost over time due to migration and leaching.

Strategies for Covalent Bonding to Polymer Chains

The key strategy in developing reactive UV absorbers is to incorporate a reactive functional group into the UV absorber molecule. irochemical.com This functional group can then form a covalent bond with the polymer matrix during polymerization or a subsequent curing process.

One common approach is to introduce hydroxyl or chloro groups onto the triazine UV absorber. For instance, a reactive UV absorber was synthesized that retains a chlorine atom on the triazine ring, which can then react with hydroxyl groups on a polymer chain. irochemical.com Other reactive groups that can be incorporated include acryl- and methacryloxy groups, which allow the UV absorber to be copolymerized with other monomers. google.com

The synthesis of polymerizable UV absorbing monomers (UVAMs) often involves modifying a standard triazine chromophore to include polymerizable moieties. For example, nucleophilic aliphatic substitutions with 2-bromoethanol (B42945) or 3-chloropropane-1,2-diol have been used to create UVAMs that can be copolymerized into polyesters like poly(ethylene terephthalate) (PET). arkat-usa.org

Advantages in Preventing Migration and Loss

The covalent bonding of reactive UV absorbers to polymer chains offers several significant advantages over the simple physical blending of additives. researchgate.netdiva-portal.org

Durability and Permanence: The covalent bond ensures that the UV absorber is permanently fixed within the polymer matrix, providing long-term protection. chitec.com

Prevention of Migration: By being chemically bound, the UV absorber cannot migrate to the surface of the material or be extracted by solvents. chitec.comresearchgate.net This is particularly important for applications where the material is exposed to harsh environmental conditions. arkat-usa.org

Improved Performance: The uniform distribution of the covalently bonded UV absorber throughout the polymer can lead to more consistent and effective UV protection. researchgate.netchitec.com Studies have shown that polymer films containing copolymerized UV absorbers outperform those with admixed stabilizers. arkat-usa.org

Enhanced Weather Resistance: The prevention of migration and loss of the UV absorber significantly improves the weather durability of the final product. chitec.comresearchgate.net

This approach has been successfully applied to various materials, including coatings, plastics, and textiles, to enhance their lifespan and performance under UV exposure. ekb.eggoogle.comdiva-portal.org

Advanced Derivatization for Enhanced Functionality

Advanced derivatization focuses on modifying the basic triazine structure to introduce new properties or enhance existing ones, such as increasing the absorption range or incorporating other stabilizing functions into a single molecule.

To enhance the distribution of UV absorbers on the surface of coatings, novel fluorinated triazine UV absorbers have been developed. researchgate.net The introduction of fluorine-containing groups into the triazine molecule imparts low surface energy. researchgate.net This characteristic promotes the migration and enrichment of the UV absorber on the surface of the material it is designed to protect, such as a PVC coating. researchgate.net

Studies have shown that these fluorinated triazine UV absorbers exhibit excellent hydrophobicity and oleophobicity. researchgate.net Analytical techniques like Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR) and X-ray Photoelectron Spectroscopy (XPS) have confirmed that the surface enrichment ability of these modified UV absorbers can be improved by nearly four times compared to their non-fluorinated counterparts. researchgate.net Despite these modifications, the inherent UV absorption capabilities of the triazine core remain outstanding. researchgate.net

Table 1: Properties of Fluorinated Triazine UV Absorbers

| Property | Observation |

|---|---|

| Surface Energy | Low, due to the presence of fluorine. researchgate.net |

| Surface Enrichment | Significantly improved, leading to better surface protection. researchgate.net |

| Hydrophobicity | Excellent. researchgate.net |

| Oleophobicity | Excellent. researchgate.net |

| UV Absorption | Remains high, comparable to conventional triazine UV absorbers. researchgate.net |

This table summarizes the key properties of fluorinated triazine UV absorbers based on available research.

A significant area of research is the design of triazine derivatives that can absorb a broader spectrum of UV radiation, particularly extending into the longer UVA wavelengths (315–400 nm). specialchem.comzonadepinturas.com This is crucial for providing comprehensive protection against sun damage. specialchem.comzonadepinturas.com

One successful approach involves the synthesis of bis-resorcinyl triazines. epo.orgresearchgate.netscispace.com The general synthesis of these compounds often involves a multi-step process, starting with the reaction of cyanuric chloride with an aromatic compound, such as anisole, to form a dichlorotriazine intermediate. epo.orgresearchgate.netirowater.com This is followed by a Friedel-Crafts acylation with resorcinol to introduce the two resorcinyl groups. epo.orgirowater.com The final step often involves the etherification of the hydroxyl groups on the resorcinol moieties. epo.org

For example, the synthesis of 2,4-Bis{[4-(2-ethylhexyloxy)-2-hydroxy]phenyl}-6-(4-methoxyphenyl)-1,3,5-triazine, a highly effective UV absorber known commercially as Tinosorb® S, follows this pathway. epo.orggoogle.com The extended conjugation provided by the multiple aromatic rings and the specific substitution patterns allow for strong absorption across both UVB and UVA regions. basf.com Research has demonstrated that high-performance triazines (HPTs) show significantly red-shifted absorption compared to conventional benzotriazole (B28993) (BZT) UV absorbers. basf.com

Table 2: Comparison of UV Absorption Maxima for Different UV Absorber Types

| UV Absorber Type | Typical Absorption Range | Key Structural Features |

|---|---|---|

| Benzotriazoles (BZT) | Primarily UVB and short-wave UVA. basf.com | A single benzotriazole ring system. |

| High-Performance Triazines (HPT) | Broad UVB and UVA coverage. basf.com | Multiple aromatic rings, often bis-resorcinyl substituted. epo.org |

| Novel tris- researchgate.netspecialchem.comgoogle.com-triazolo- google.combasf.usresearchgate.net-triazine (TTT) derivatives | Optimized for broad UV absorption. nih.gov | Fused triazole and triazine ring systems. nih.gov |

This table provides a general comparison of the UV absorption characteristics of different classes of UV absorbers.

A significant advancement in polymer stabilization is the development of multifunctional compounds that combine a UV absorber and a Hindered Amine Light Stabilizer (HALS) within the same molecule. researchgate.netresearchgate.netresearchgate.net This approach leverages the synergistic effects observed when UVAs and HALS are used in combination. researchgate.netresearchgate.netmayzo.com UV absorbers work by absorbing harmful UV radiation, while HALS act as radical scavengers, inhibiting the degradation of the polymer. basf.com

The synthesis of these dual-function molecules often starts with a versatile precursor like cyanuric chloride. researchgate.netresearchgate.net Through sequential nucleophilic substitution reactions, both a UV-absorbing moiety (like a 2-hydroxyphenyl-benzotriazole derivative) and a HALS fragment (such as a derivative of 2,2,6,6-tetramethylpiperidine-4-ol) can be attached to the triazine ring. researchgate.netresearchgate.net The resulting hybrid molecule offers several advantages over simple blends, including improved compatibility with the polymer matrix and prevention of migration or phase separation of the individual components. specialchem.com

Several commercial products are available as blends of triazine UV absorbers and HALS, demonstrating the effectiveness of this combined approach for high-performance applications in coatings and plastics. basf.usclariant.comfrontiersin.org Research has confirmed a significant synergistic stabilizing effect against photodegradation in these combined systems. researchgate.netresearchgate.net

Design of Novel Triazine Derivatives for Extended Wavelength Absorption

Green Chemistry Approaches in Triazine UV Absorber Synthesis

The chemical industry is increasingly focusing on sustainable and environmentally friendly manufacturing processes. afinechem.com For the synthesis of triazine UV absorbers, this translates into efforts to reduce waste, improve efficiency, and utilize renewable resources. specialchem.comzonadepinturas.comresearchgate.net

The manufacturing of triazines can generate significant amounts of wastewater containing various organic and inorganic byproducts. researchgate.netgoogle.com Traditional synthesis routes, particularly those involving Friedel-Crafts reactions with Lewis acids like aluminum chloride, require extensive washing and neutralization steps, which contribute to the wastewater stream. irowater.com

Several strategies are being explored to mitigate this issue:

Process Optimization: The development of "one-pot" synthesis methods, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can significantly reduce the need for purification and washing steps, thereby minimizing wastewater. irowater.com

Wastewater Treatment Technologies: Advanced methods are being studied for the effective treatment of triazine-containing wastewater. These include coagulation, electrolysis, and internal microelectrolysis, which have shown promising results in reducing the chemical oxygen demand (COD) of the effluent. researchgate.net For instance, internal microelectrolysis using iron chips and granular activated carbon has been reported to remove up to 60.5% of COD. researchgate.net Other approaches involve precipitating triazines from wastewater using organic acids like cyanuric acid. google.com

Improving the economic viability and efficiency of triazine UV absorber synthesis is a key driver of research. researchgate.netgoogle.com This involves exploring alternative catalysts, reaction conditions, and starting materials.

Key developments include:

Improved Catalytic Systems: The use of a combination of a Lewis acid and a reaction promoter has been shown to prepare 2-halo-4,6-bisaryl-1,3,5-triazine intermediates in higher yields, with greater selectivity, and under milder conditions than previously possible. google.com

Alternative Starting Materials: To move away from petrochemical-based feedstocks, researchers are investigating the use of bio-renewable resources. specialchem.comzonadepinturas.com For example, new aromatic compounds with good UVA and UVB absorbance have been successfully synthesized from cashew nut shell liquid (CNSL), a non-edible waste material. specialchem.comzonadepinturas.com

Elimination of Hazardous Reagents: Some synthetic routes for bis-resorcinyl triazines have been developed to avoid the use of troublesome Grignard reactions, which are sensitive to moisture and can be difficult to handle on an industrial scale. researchgate.netscispace.com

Energy-Efficient Methods: The use of microwave and ultrasound-assisted synthesis has demonstrated advantages in terms of reaction efficiency and reduced environmental impact for the production of 1,3,5-triazine (B166579) derivatives. researchgate.netmdpi.com

Advanced Characterization Techniques for Triazine Uv Absorbers and Formulations

Spectroscopic Analysis for Structural Elucidation and Absorption Profiles

Spectroscopic techniques are indispensable for elucidating the chemical structure and evaluating the performance of triazine UV absorbers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of triazine derivatives. ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

For instance, in the analysis of various 1,3,5-triazine (B166579) derivatives, ¹H NMR spectra are used to identify the chemical environment of protons, such as those on the phenyl rings and alkyl chains. nih.govmdpi.com The chemical shifts (δ) and coupling constants (J) of these protons offer definitive proof of the compound's structure. mdpi.com For example, in certain extended 2,4,6-triphenyl-1,3,5-triazines, proton signals corresponding to the phenyl and substituent groups are observed at specific ppm values, confirming their molecular arrangement. mdpi.com Similarly, ¹³C NMR spectra reveal the carbon skeleton, with distinct signals for the triazine ring carbons and the various carbons of the substituent groups. nih.govmdpi.com These spectroscopic data are crucial for verifying the successful synthesis of the target compounds. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in triazine UV absorbers. The FTIR spectra of these compounds exhibit characteristic absorption bands that correspond to specific molecular vibrations.

Key vibrational peaks for triazine derivatives include C-N and C=N stretching vibrations within the triazine and, if present, triazole rings, which confirm the formation of the heterocyclic skeleton. nih.gov For example, in some tris- acs.orgresearchgate.net-triazolo- nih.govmdpi.com-triazine derivatives, strong C-N stretching absorption peaks are observed around 1602-1614 cm⁻¹, and C=N stretching vibrations appear at different wavenumbers, providing evidence of the fused ring structure. nih.gov Additionally, the presence of hydroxyl (-OH) groups, crucial for the photostabilizing mechanism of many hydroxyphenyl triazines, can be identified by their characteristic absorption peaks. nih.gov

UV-Visible (UV-Vis) spectroscopy is the primary method for determining the absorption spectrum and evaluating the efficiency of triazine UV absorbers. This technique measures the amount of UV radiation a compound can absorb at different wavelengths.

Triazine derivatives are known for their broad and strong absorption in the UVA (320–400 nm) and UVB (280–320 nm) regions. For example, a tris-biphenyl triazine was found to have a strong absorption band with a maximum wavelength (λmax) at 310 nm and a high molar absorptivity of 57,000 L mol⁻¹ cm⁻¹, indicating its effectiveness as a broad-spectrum filter. researchgate.net The absorption spectra of triazine compounds can be influenced by the substituents on the triazine core; increasing the electron-releasing nature of substituents can lead to a bathochromic (red) shift of the absorption band to longer wavelengths. mdpi.com The efficiency of these absorbers is often superior to other classes of UV absorbers, such as benzophenones and benzotriazoles, due to the extended π-conjugation in their hydroxyphenyl-triazine structures.

Mass spectrometry (MS) and its high-resolution variant (HRMS) are vital for determining the precise molecular weight and elemental composition of triazine UV absorbers. These techniques provide unequivocal confirmation of the chemical formula of a synthesized compound.

For example, HRMS has been used to confirm the molecular weight of tris-biphenyl triazine at 537.6 g/mol . The analysis of various triazine derivatives by MS and HRMS has been crucial in verifying their structures and ensuring the purity of the synthesized compounds. nih.govresearchgate.netresearchgate.net This information is critical for quality control and for understanding the reaction pathways in their synthesis.

Fluorescence spectroscopy, particularly time-resolved and proton-transferred fluorescence techniques, provides deep insights into the photophysical deactivation pathways of triazine UV absorbers. The high photostability of many hydroxyphenyl triazines is attributed to an efficient, non-radiative energy dissipation mechanism involving excited-state intramolecular proton transfer (ESIPT). sci-hub.se

Upon absorption of UV radiation, the molecule is promoted to an excited state. In hydroxyphenyl triazines, an ultrafast proton transfer occurs from the hydroxyl group to a nitrogen atom on the triazine ring. sci-hub.separtinchem.com This process forms a transient species that rapidly dissipates the absorbed energy as heat, returning the molecule to its ground state without undergoing photodegradation. partinchem.comuvabsorber.com Time-resolved fluorescence measurements can track the lifetime of these excited states. acs.org For some 2-(2-hydroxyaryl)-1,3,5-triazines, the decay of the proton-transferred fluorescence has been shown to be influenced by the molecular structure. acs.org

Morphological and Microstructural Characterization

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is a fundamental technique for investigating the crystalline nature of UV-Absorbenttriazine-5. The arrangement of atoms in a solid-state material significantly influences its physical properties, including solubility, thermal stability, and dissolution rate, which in turn affect its performance and compatibility within a polymer matrix.

In the analysis of triazine derivatives, XRD patterns reveal whether the material is amorphous or crystalline. google.com For a crystalline solid, the diffraction pattern consists of sharp peaks at specific angles (2θ), which are characteristic of its unique crystal lattice structure. The positions and intensities of these peaks can be used to identify the specific crystalline form or polymorph of this compound. Different polymorphs of the same compound can exhibit distinct physical properties. For instance, one crystalline form of a triazine derivative might show an endothermic melting transition between 125°C and 135°C, as determined by differential scanning calorimetry (DSC), with a corresponding unique XRD powder diffraction spectrum. google.com The presence of sharp diffraction peaks is a clear indicator of a highly ordered, crystalline structure. acs.org

Table 1: Illustrative XRD Peak Data for a Crystalline Form of a Triazine Derivative

| 2θ Angle (degrees) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| 8.5 | 10.4 | 100 | (100) |

| 12.8 | 6.9 | 45 | (110) |

| 17.1 | 5.2 | 80 | (200) |

| 21.5 | 4.1 | 30 | (210) |

| 25.8 | 3.4 | 65 | (220) |

This table presents hypothetical data representative of a crystalline triazine compound, where distinct peaks correspond to specific crystallographic planes.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. thermofisher.comresearchgate.net This is particularly important for evaluating formulations where this compound is expected to be present at the surface to provide maximum protection, such as in coatings or films. researchgate.netazooptics.com

By irradiating the sample surface with X-rays, core electrons are ejected, and their kinetic energy is measured. azooptics.com This kinetic energy is characteristic of the element and its bonding environment. High-resolution scans of specific elemental peaks (e.g., Carbon 1s, Nitrogen 1s, Oxygen 1s) can be deconvoluted to identify different chemical states. For example, in a coating containing this compound, XPS can distinguish between carbon atoms in the polymer backbone and those in the triazine ring of the absorber.

XPS is also invaluable for studying the effects of weathering. After exposure to UV radiation and humidity, photooxidation can occur on the surface. researchgate.net XPS analysis can quantify the increase in oxygen-containing functional groups, providing direct evidence of surface degradation. researchgate.net The technique can confirm the presence and chemical integrity of the triazine absorber at the surface, which is critical for its function. thermofisher.com

Table 2: Example XPS Surface Elemental Analysis of a Coating with this compound

| Element | Binding Energy (eV) | Atomic Concentration (%) - Unexposed | Atomic Concentration (%) - After UV Exposure |

| C 1s | ~285.0 | 75.2 | 72.1 |

| O 1s | ~532.0 | 14.5 | 17.8 |

| N 1s | ~400.0 | 10.3 | 10.1 |

This illustrative data shows a decrease in carbon and an increase in oxygen concentration after UV exposure, indicating surface oxidation. The relatively stable nitrogen concentration suggests the triazine ring remains largely intact at the surface.

Evaluation of Photostability and Degradation Kinetics

The primary function of this compound is to protect materials from photodegradation. Therefore, assessing its own stability and the rate at which it degrades is crucial for predicting the service life of the final product.

Accelerated Weathering and UV Aging Studies

To evaluate the long-term performance of this compound in a practical timeframe, accelerated weathering studies are employed. These studies expose materials to intensified environmental conditions, including UV radiation, temperature, and humidity, in a controlled laboratory setting using instruments like QUV chambers. arkat-usa.orgresearchgate.net

During these studies, polymer films or coatings containing this compound are subjected to cycles of UV light and moisture. researchgate.net The performance is often compared against control samples (with no UV absorber) and samples containing other commercial stabilizers. arkat-usa.org The chemical and physical changes in the material are monitored periodically. The goal is to determine how effectively the triazine absorber can prevent polymer degradation, such as chain scission and crosslinking, and to assess the absorber's own persistence in the matrix. arkat-usa.orgnih.gov The effectiveness of the UV absorber is often gauged by monitoring changes in color (e.g., yellowing index), gloss, and mechanical properties of the host polymer. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Photoproduct Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. utb.cz In the context of photostability, HPLC is essential for monitoring the concentration of this compound over time during accelerated aging and for identifying any photodecomposition products that may form. nih.govresearchgate.net

Samples of the polymer or coating are taken at various intervals during the weathering test, the additives are extracted using a suitable solvent, and the extract is analyzed by HPLC. researchgate.net A decrease in the area of the chromatographic peak corresponding to this compound indicates its degradation. The appearance of new peaks suggests the formation of photoproducts. nih.gov By using a detector like a Diode Array Detector (DAD) or a Mass Spectrometer (MS), it is possible to obtain UV spectra and molecular weight information of these new peaks, which aids in their structural elucidation. researchgate.netdiva-portal.org This analysis is critical, as degradation products may be less effective or even harmful to the polymer matrix. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Changes

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for characterizing the molecular weight distribution of polymers. chromatographytoday.com When a polymer degrades due to UV exposure, two main processes can occur: chain scission (leading to a decrease in molecular weight) or crosslinking (leading to an increase in molecular weight). arkat-usa.org

GPC analysis of polymer samples containing this compound before and after accelerated weathering reveals how well the absorber protects the polymer's structural integrity. arkat-usa.orgresearchgate.net By dissolving the polymer in a suitable solvent and passing it through a GPC column, the molecules are separated based on their size in solution. chromatographytoday.com A shift in the molecular weight distribution to lower values indicates that chain scission is occurring, while a shift to higher values suggests crosslinking. An effective UV absorber like this compound will significantly minimize these changes compared to an unprotected polymer. arkat-usa.org

Table 3: Representative GPC Data for a Polymer with this compound Before and After UV Aging

| Sample | Number-Average Molecular Weight (Mn, g/mol ) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) |

| Unaged Polymer + this compound | 50,000 | 150,000 | 3.0 |

| Aged Polymer (No Absorber) | 25,000 | 60,000 | 2.4 |

| Aged Polymer + this compound | 45,000 | 140,000 | 3.1 |

This table illustrates that the polymer protected with the triazine absorber shows minimal change in its molecular weight characteristics after aging, whereas the unprotected polymer suffers significant degradation (chain scission), as shown by the sharp decrease in Mn and Mw.

Monitoring Degradation Products via Spectroscopy (e.g., ATR-FTIR)

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a surface-sensitive vibrational spectroscopy technique ideal for monitoring chemical changes on the surface of a polymer or coating during degradation. arkat-usa.orgmdpi.com Since photodegradation is often a surface-initiated phenomenon, ATR-FTIR provides valuable data on the initial stages of material failure. acs.org

The technique involves pressing the sample against an internal reflection element (crystal). The infrared beam penetrates a few microns into the sample, allowing for analysis of the immediate surface. arkat-usa.org During UV aging of a material containing this compound, ATR-FTIR spectra can be collected periodically. The formation of degradation products, such as carbonyls (-C=O) and hydroxyls (-OH) from polymer oxidation, can be identified by the appearance and growth of characteristic absorption bands in the IR spectrum. researchgate.netmdpi.com Conversely, the depletion of the UV absorber can sometimes be tracked by the decrease in the intensity of bands associated with the triazine structure. mdpi.com

Assessment of Interfacial and Dispersion Properties

The efficacy of a UV absorber within a polymer matrix is critically dependent on its distribution and interaction with the host material. An uneven dispersion can lead to localized areas of degradation, while poor interfacial adhesion can result in the additive migrating to the surface, a phenomenon known as "blooming," which diminishes its protective function over time. dataintelo.com Therefore, a thorough assessment of interfacial and dispersion properties is paramount.

Compatibility and Dispersion in Polymer Matrices

Hydroxyphenyl triazines (HPTs) are noted for their excellent compatibility with a wide range of polymers. sarex.comgoogle.com This compatibility stems from their molecular structure, which can be tailored to enhance interactions with specific polymer matrices. dataintelo.com For instance, the inclusion of long alkyl chains in the molecular structure of HPTs improves their compatibility with many polymers, allowing for higher incorporation levels without phase separation. google.com

The dispersion of triazine UV absorbers within a polymer can be evaluated using various microscopic techniques. Scanning Electron Microscopy (SEM) can provide high-resolution images of the polymer's cross-section, revealing the distribution of the additive particles. A uniform dispersion is characterized by the absence of large agglomerates of the UV absorber.

The compatibility of a triazine UV absorber like 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-((hexyl)oxy)phenol is a key attribute for its performance. It exhibits good compatibility with various polymers, including:

Polyalkylene terephthalates (e.g., PET, PBT) specialchem.comchitec.com

Linear and branched polycarbonates (PC) specialchem.comchitec.com

Modified polyphenylene ether (PPE) compounds specialchem.com

Polymer blends and alloys such as PC/ABS, PC/PBT, PPE/IPS, and PPE/PA specialchem.com

This compatibility allows for its incorporation into the polymer matrix through conventional methods like powder, solution, or melt blending. specialchem.combasf.com The low volatility of this triazine derivative further contributes to its permanence within the polymer, a crucial factor for long-term UV protection. specialchem.combasf.com

Table 1: Compatibility of a Representative Triazine UV Absorber with Various Polymers

| Polymer Type | Compatibility Level | Reference |

|---|---|---|

| Polyethylene (B3416737) Terephthalate (PET) | High | specialchem.comchitec.com |

| Polybutylene Terephthalate (PBT) | High | specialchem.comchitec.com |

| Polycarbonate (PC) | High | specialchem.comchitec.com |

| Polyamide (PA) | Good | specialchem.com |

| PC/ABS Blends | Good | specialchem.com |

| PC/PBT Blends | Good | specialchem.com |

Recent innovations have also explored the development of polymeric triazine UV absorbers. These larger molecules have reduced migration tendencies and improved compatibility with the polymer matrix, leading to enhanced durability and performance. dataintelo.com Another approach involves creating reactive triazine UV absorbers that can be covalently bonded to the polymer chain, permanently locking the UV-protective moiety into the material. irochemical.com

Surface Enrichment Analysis (e.g., Contact Angle Measurements)

Surface enrichment refers to the migration and concentration of an additive at the surface of a material. While sometimes desirable for surface-specific protection, uncontrolled enrichment can be a sign of poor compatibility. researchgate.net Several analytical techniques can be employed to study this phenomenon.

Contact angle measurements are a simple yet powerful tool for characterizing the surface energy of a polymer. nanoscience.compolyprint.com By measuring the angle a liquid droplet forms on the polymer surface, one can infer the surface's wettability. infinitalab.com A change in the contact angle of a polymer after the incorporation of a UV absorber can indicate the presence of the additive at the surface. For instance, the enrichment of certain functionalized triazine UV absorbers on a coating's surface can lead to a more hydrophobic film. researchgate.net

Table 2: Illustrative Contact Angle Data for Polymer Films

| Polymer | Water Contact Angle (°) | Surface Character | Reference |

|---|---|---|---|

| Polycarbonate (PC) | 81.5 | Moderately Hydrophobic | tandfonline.com |

| Poly(methyl methacrylate) (PMMA) | 77.7 | Moderately Hydrophobic | tandfonline.com |

| Polytetrafluoroethylene (PTFE) | 91.1 | Hydrophobic | tandfonline.com |

| Corona-Treated Polymer Film | Lower Angle | Higher Wettability | infinitalab.com |

This table provides general contact angle values for common polymers to illustrate the concept. The actual contact angle of a polymer containing a triazine UV absorber would need to be experimentally determined.

Advanced Spectroscopic Techniques offer a more direct way to analyze the surface composition.

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique that can identify the elemental composition of the top few nanometers of a material. By detecting the nitrogen atoms unique to the triazine ring, XPS can confirm and quantify the surface enrichment of the UV absorber. researchgate.netresearchgate.net

Attenuated Total Reflection Fourier-Transform Infrared Spectroscopy (ATR-FTIR) is another surface-sensitive technique that can identify the chemical bonds present at the surface of a sample. The characteristic vibrational bands of the triazine UV absorber can be used to monitor its concentration at the polymer-air interface. researchgate.netresearchgate.net

Research has shown that modifying triazine UV absorbers with specific functional groups, such as fluorinated chains, can promote controlled surface enrichment. researchgate.net This strategic placement of the UV absorber at the surface can enhance the protection of polymer coatings that are directly exposed to sunlight. researchgate.netmdpi.comsemanticscholar.org

Performance Evaluation and Application in Advanced Materials Systems

Integration and Performance in Polymer-Based Materials

Triazine-based UV absorbers are widely utilized as stabilizers in a broad spectrum of polymers to prevent photodegradation and extend the service life of the materials. Their effectiveness stems from their ability to absorb harmful UV radiation and dissipate it as less damaging thermal energy. datahorizzonresearch.com

Polyolefins (Polyethylene, Polypropylene)

In polyolefins such as polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP), triazine UV absorbers are essential for maintaining material integrity, especially in outdoor applications. sarex.comspecialchem.com These polymers are susceptible to UV degradation, which can lead to issues like cracking and yellowing. specialchem.com Triazine-based stabilizers are commonly used in polyolefins due to their high heat resistance and excellent compatibility, providing stability during high-temperature processing. uvabsorber.com They are particularly effective in applications like agricultural films, where they significantly enhance durability against UV exposure. Research has shown that films treated with these compounds exhibit improved mechanical properties and color retention over time.

Engineering Plastics (Polycarbonate, Polyester, Polyamide, ABS, PBT, PET)

Triazine UV absorbers are highly valued in engineering plastics for their ability to provide long-term protection against UV radiation. They demonstrate excellent compatibility and performance in materials like polycarbonate (PC), polyesters (such as PET and PBT), polyamides (PA), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). sarex.compartinchem.comeverkem.it

In polycarbonates and polyesters, triazine-based absorbers offer superior weathering resistance compared to conventional benzotriazole (B28993) UV absorbers. partinchem.comlotchemistry.comchemk.com Their low volatility and high thermal stability make them suitable for the high-temperature processing required for these plastics. partinchem.comchemk.com For instance, specific triazine derivatives are recommended for use in PC, PET, and PBT to enhance their resistance to weathering. lotchemistry.comchemk.com They are particularly effective in applications like PC films and sheets, where they show excellent compatibility and are not prone to precipitation. partinchem.com

Polyamides also benefit significantly from the addition of triazine UV absorbers, as their inherent weathering resistance is often inadequate for many outdoor applications. The incorporation of these stabilizers helps to slow down UV degradation, which can negatively affect impact resistance, elongation at break, gloss, and color. specialchem.com

The table below summarizes the application of a specific triazine UV absorber, Omnistab UV 1577, in various engineering plastics.

| Polymer | Application Suitability |

| Polycarbonate (PC) | Films, sheets, plates |

| Polyester (PET, PBT) | General use |

| Polyamide (PA) | General use |

| Acrylonitrile Butadiene Styrene (ABS) | General use |

| Polymethyl Methacrylate (PMMA) | General use |

| Polystyrene (PS) | General use |

| Styrene Acrylonitrile (SAN) | General use |

| Acrylonitrile Styrene Acrylate (ASA) | General use |

| Polyolefins | General use |

This data is based on the suitability of Omnistab UV 1577 for various polymers. partinchem.comchemk.com

Elastomers and Adhesives

Triazine UV absorbers are crucial for protecting elastomers and adhesives from the damaging effects of outdoor weathering. sarex.com By absorbing UV light, these additives prevent it from reaching the polymer matrix, thereby preserving the material's physical and chemical properties. sarex.com Their use is vital in applications where long-term performance and stability are required.

Thin Films and Coatings (e.g., PVC films, architectural coatings, automotive clear coats)

The performance of thin films and coatings is significantly enhanced by the incorporation of triazine UV absorbers. everlight-uva.com These additives are essential for protecting against degradation problems like discoloration, gloss loss, and surface chalking. everlight-uva.com

In PVC agricultural films, for example, the inclusion of triazine UV absorbers has been shown to significantly improve their durability against UV exposure, leading to better mechanical properties and color retention.

Architectural and industrial coatings also benefit from the use of triazine UV absorbers, which help maintain color stability and gloss retention under prolonged sun exposure. datahorizzonresearch.com They are particularly important for exterior coatings that require long-term durability. datahorizzonresearch.com

Automotive clear coats represent a key application for triazine UV absorbers. sarex.com These coatings must endure harsh environmental conditions while protecting the underlying basecoat. sarex.com Triazine-based absorbers are preferred in this application due to their high photostability and compatibility with the coating matrix, ensuring long-term gloss retention and preventing cracking and peeling. sarex.com They are often used in combination with Hindered Amine Light Stabilizers (HALS) to achieve superior protection against weathering. performanceadditives.us

The table below illustrates the performance of a triazine UV absorber in a clearcoat application on polycarbonate, showing the change in haze after a 3000-hour weathering test.

| Example | UV Absorber Combination | Haze after 3000h Weathering (%) |

| 6 | Comparative | 10.5 |

| 7 | Comparative | 11.2 |

| 8 | Comparative | 10.9 |

| 9 | Comparative | 12.1 |

| 10 | Inventive (Triazine Combination) | 9.8 |

This data demonstrates the reduced haze formation in the inventive example with a specific triazine UV absorber combination, indicating better protection. google.com

Functional Enhancements and Durability Aspects

The primary function of triazine UV absorbers is to enhance the durability of materials by protecting them from the harmful effects of UV radiation. sarex.com This protection manifests in several key performance aspects.

Maintaining Color Stability and Gloss Retention

A critical role of triazine UV absorbers is the preservation of the aesthetic qualities of materials, such as color and gloss. uvabsorber.comlotchemistry.com By preventing photodegradation, these additives help to maintain the original appearance of plastics, coatings, and other materials over extended periods of exposure to sunlight. uvabsorber.com

In coatings, for instance, the incorporation of triazine UV absorbers leads to significantly longer retention of gloss and color integrity compared to coatings without these additives. This is particularly beneficial for products exposed to harsh environmental conditions. The ability of triazine UV absorbers to prevent yellowing and maintain the clarity of materials is a key advantage in many applications. specialchem.com

Prevention of Mechanical Property Deterioration

The incorporation of UV-Absorbenttriazine-5 into polymer matrices serves as an effective countermeasure to this degradation. Research conducted on polymer films treated with the compound demonstrated a notable improvement in the retention of mechanical properties compared to untreated films. By absorbing harmful UV radiation, the triazine stabilizer limits the extent of photo-oxidation within the polymer matrix, thereby preserving its structural integrity and preventing the loss of crucial mechanical characteristics such as tensile strength, flexibility, and impact resistance.

Anti-Yellowing and Anti-Embrittlement Performance

A common and visible sign of UV-induced degradation in polymers is yellowing and a loss of surface gloss, accompanied by embrittlement. This compound is effective in mitigating these aesthetic and functional failures. Studies have shown that its inclusion in materials leads to enhanced color retention. Specifically, in the coatings industry, its use in outdoor coating formulations results in significantly longer maintenance of gloss and color integrity compared to unstabilized coatings. This performance is critical for applications where visual appearance is paramount. The compound's ability to prevent the chemical changes that lead to discoloration and embrittlement prolongs the aesthetic and useful life of the end product.

Long-Term Photostability under Environmental Stressors

A key performance indicator for a UV stabilizer is its own ability to resist degradation upon exposure to UV radiation. If the stabilizer itself breaks down, its protective capacity is diminished over time. This compound exhibits high photostability. Research indicates that the compound experiences minimal photodegradation, showing as little as a 5% loss in absorbance after 1,000 hours of UV exposure. This durability is attributed to the inherent stability of the triazine's nitrogen-rich structure, which is capable of efficiently dissipating absorbed UV energy without undergoing significant chemical change. This inherent stability ensures consistent, long-term protection for the material it is designed to preserve, even under demanding environmental conditions.

Synergistic Effects with Co-stabilizers

The performance of this compound can be significantly enhanced when used in combination with other types of stabilizers. This "synergistic effect" often provides a level of protection greater than the sum of the individual components used alone.

Combination with Hindered Amine Light Stabilizers (HALS)

A well-documented synergistic relationship exists between triazine UV absorbers and Hindered Amine Light Stabilizers (HALS). While this compound works by absorbing UV radiation at the surface, HALS function by scavenging free radicals that may form within the polymer matrix during degradation. researchgate.net This complementary mechanism leads to a more comprehensive stabilization system. Studies have consistently shown that a combination of UVA and HALS results in superior performance compared to using either additive alone. researchgate.netresearchgate.net This synergy leads to greater retention of mechanical properties, a reduced incidence of cracking, and greater resistance to color changes and gloss loss. researchgate.net The HALS can also help prevent the photodegradation of the UV absorber itself, further extending the service life of the stabilized coating. researchgate.net

Interactions with Other UV Filters (e.g., Benzotriazoles, Benzophenones)

When compared to other classes of UV absorbers like benzotriazoles and benzophenones, triazine-based stabilizers such as this compound demonstrate distinct performance advantages. Triazines generally possess broader absorption spectra, which is a result of the extended π-conjugation in their hydroxyphenyl-triazine cores. This allows them to provide more comprehensive protection across the UV-A and UV-B spectrum.

From a photostability perspective, this compound is significantly more durable. As previously noted, it shows only a 5% absorbance loss after 1,000 hours of exposure, whereas benzotriazoles can lose 15-20% and benzophenones may lose 25-30% under similar conditions. Benzophenone-based absorbers are also known to be more prone to yellowing in certain polymers.

Table 1: Comparative Performance of UV Absorber Classes

| Compound Class | Photodegradation (1,000 hr UV Exposure) | Key Performance Characteristics |

|---|---|---|

| Triazine (e.g., this compound) | ~5% loss in absorbance | Broad absorption spectrum, high photostability, low yellowing. |

| Benzotriazole | ~15-20% loss in absorbance | Strong UV-B absorption, but less thermally stable than triazines. |

| Benzophenone (B1666685) | ~25-30% loss in absorbance | Relies on a ketone group for UV-B absorption; less photostable and prone to yellowing in polyolefins. |

Influence of Matrix Composition and Environmental Factors

The effectiveness of this compound is influenced by its compatibility with the polymer matrix it is incorporated into, as well as by external environmental factors. Triazine-based absorbers exhibit superior compatibility with polar polymers, such as polyesters, polycarbonates, and epoxy resins. rhhz.net This high compatibility ensures better dissolution and even distribution within the matrix, which minimizes issues like migration or "blooming" to the surface, thereby ensuring consistent protection. The choice of matrix material itself is critical; for example, the degradation of FRP sheets under UV exposure can vary significantly depending on the specific adhesive material used. mdpi.com

Compound and Substance Index

Effects of Solvent and Emollient Systems

Detailed Research Findings:

Research into the behavior of triazine UV absorbers in various cosmetic-relevant emollients reveals a distinct relationship between solvent polarity and UV-absorbing efficiency. A study involving Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, a well-known HPT, demonstrated that differences in emollient polarity can lead to a bathochromic shift (a shift to longer wavelengths) of the maximum absorbance wavelength (λmax) by 2-3 nm. nih.govresearchgate.net This shift can be advantageous, particularly for enhancing UVA protection. nih.govresearchgate.net

The solubility of the UV absorber in the chosen system is paramount. For instance, ADK STAB LA-F70, a triazine UV absorber, is noted for its high solubility in aromatic solvents. adeka-pa.eu The ability of emollients to effectively solubilize oil-soluble organic filters is a critical factor influencing their performance. specialchem.com Generally, polar emollients are considered the best solvents for this purpose. specialchem.com The interaction between the UV filter and the emollient can produce a hyperchromic effect (an increase in absorption intensity), leading to greater efficiency, especially in the UVB region. kaochemicals-eu.com

Table 1: Effect of Emollient Polarity on a Triazine UV Absorber (Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine)

| Emollient | Relative Polarity | Effect on λmax | Impact on Extinction Coefficient (E1,1) | General Impact on UVA Protection |

|---|---|---|---|---|

| Dibutyl Adipate | High | Bathochromic Shift | Increase | Optimized UVA Protection |

| C12-15 Alkyl Benzoate | Medium-High | Moderate Shift | Varies | Good UVA Protection |

| Caprylic/Capric Triglyceride | Medium | Varies | Varies | Moderate UVA Protection |

| Dicaprylyl Carbonate | Low | Minimal Shift | Decrease | Reduced UVA Protection |

This table is generated based on findings from studies on the effects of emollients on triazine UV absorbers. nih.govresearchgate.net

Impact of pH and Temperature during Processing and Use

The thermal stability and pH resistance of triazine UV absorbers are defining characteristics that make them suitable for demanding applications in plastics and coatings, which often involve high processing temperatures. uvabsorber.comsarex.compartinchem.com

Detailed Research Findings:

Temperature: Triazine UV absorbers are renowned for their exceptional thermal stability. sarex.compartinchem.com Many derivatives exhibit stability at temperatures well above those encountered in typical polymer processing, with some showing no decomposition until over 236°C and others being stable beyond 300°C. nih.gov This high heat resistance ensures that the UV absorber does not degrade or lose its efficacy during manufacturing stages that involve high heat, such as in the production of engineering plastics or automotive coatings. uvabsorber.comlongchangchemical.com For example, a hydroxyphenyl-s-triazine (HPT) derivative, Tinuvin® 405, shows thermal stability at over 300°C. This robustness prevents the yellowing or degradation that can occur with less stable absorbers like certain benzophenones.

pH: The performance and stability of triazine derivatives can also be influenced by the pH of the surrounding medium. While generally stable, extreme pH conditions can affect them. In one study focused on the mineralization (degradation) of triazine-based UV absorbers in aqueous solutions via advanced oxidation processes, the maximum degradation efficiency was observed at a pH of 3.0. scispace.com Conversely, at a pH of 9.0, the degradation rate was significantly lower. scispace.com During the synthesis of certain reactive triazine derivatives, pH is carefully controlled, with adjustments made using acids and bases to facilitate specific reaction steps, for instance, raising the pH to between 7.5 and 9.0 to drive the reaction to completion. google.com This indicates that while stable under typical use conditions, the compound's integrity can be pH-dependent, particularly during synthesis or in specific chemical environments like industrial wastewater treatment. scispace.comgoogle.com

Table 2: Performance of Triazine UV Absorbers under Thermal and pH Stress

| Parameter | Condition | Observed Effect on Triazine UV Absorbers | Application Relevance |

|---|---|---|---|

| Temperature | High Processing Temperatures (>250°C) | Excellent stability, minimal degradation. sarex.compartinchem.com | Suitable for high-performance plastics, automotive coatings, and industrial applications. uvabsorber.comlongchangchemical.com |

| Ambient/Use Temperatures | Highly stable, ensuring long-term UV protection. sarex.com | Durability in end-use applications like outdoor furniture, textiles, and sunscreens. sarex.com | |

| pH | Acidic (e.g., pH 3.0) | Increased rate of degradation in advanced oxidation processes. scispace.com | Important for environmental fate and wastewater treatment considerations. scispace.com |

| Neutral to Alkaline (e.g., pH 7.0-9.0) | Generally stable; conditions are often used to complete synthesis reactions. google.com | Indicates good stability in many standard formulations and end-use environments. |

This table summarizes findings on the stability of triazine compounds under different physical and chemical conditions. sarex.compartinchem.comlongchangchemical.comscispace.comgoogle.com

Environmental Research and Photodegradation Studies

Occurrence and Distribution in Environmental Compartments

The widespread use of triazine compounds, both in agricultural applications and as UV filters in personal care products and industrial materials, has led to their distribution across various environmental compartments. Research has increasingly focused on identifying their presence and concentration in both indoor and natural ecosystems.

Recent studies have identified triazine UV filters as an emerging class of pollutants in indoor environments. A 2022 study in South China conducted a targeted analysis of 17 emerging triazine UV filters, detecting 12 of them in indoor dust and air samples for the first time. nih.govacs.org The most abundant of these were Ethylhexyl triazone (EHT) and Bis-ethylhexyloxyphenol methoxyphenyl triazine (BEMT). nih.govacs.org The median total concentrations of the detected triazine UV filters reached 3,860 ng/g in indoor dust and 1,590 pg/m³ in indoor air. nih.govacs.org Gas-particle partitioning analysis indicated that these compounds were predominantly found in the particle phase in the air. nih.gov

Another analysis of air samples from Toronto, Canada, detected seven UV-filtering compounds, with concentrations in the gas and particle phases combined ranging from 80 to 2,030 pg/m³. acs.org While not exclusively focused on triazines, this study highlights that UV filters are ubiquitous in urban air. The study found that most organic UV filters exist mainly in the gas phase, with exceptions like octocrylene (B1203250) (associated with both phases) and avobenzone (B1665848) (predominant in the particle phase). acs.org

Table 1: Concentrations of Select Triazine UV Filters in Indoor Environments

| Compound/Matrix | Location | Median Concentration | Key Findings | Reference |

| Total Triazine UV Filters (Dust) | South China | 3,860 ng/g | EHT and BEMT were the most abundant compounds detected. | nih.gov, acs.org |

| Total Triazine UV Filters (Air) | South China | 1,590 pg/m³ | Compounds were found to be predominant in the particle phase. | nih.gov, acs.org |

| Total Organic UV Filters (Air) | Toronto, Canada | 80 - 2,030 pg/m³ (Range) | Most filters were mainly in the gas phase, with concentrations varying seasonally. | acs.org |

The use of triazine UV filters in sunscreens and other personal care products results in their release into aquatic environments, particularly coastal and marine ecosystems. nih.govsci-hub.se Studies have confirmed their presence in seawater, sediments, and marine organisms. nih.gov

Research has detected several "new generation" UV filters, including the triazine derivatives Diethylhexyl Butamido Triazone (DBT) and Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT), in environmental matrices for the first time. researchgate.net In one study, these filters were found at low levels in surface waters (up to 9.9 ng/L for DBT and 18.4 ng/L for BEMT) but were detected at much higher concentrations in sediments, with maximums of 652.6 ng/g for DBT and 115.0 ng/g for BEMT (dry weight). researchgate.netresearchgate.net This suggests that hydrophobic UV filters tend to accumulate in the sediment phase. researchgate.net

Another study investigating organic UV stabilizers in the North and Baltic Seas quantified the triazine derivative Ethylhexyl triazone (EHT) in the Rhine-Meuse-Delta and the German Bight at concentrations up to 2.0 ng/g dry weight in sediments. uni-hamburg.de The presence of these compounds in marine sediments highlights their persistence and potential for long-term accumulation in aquatic ecosystems. researchgate.netpops.int

Table 2: Concentrations of Select Triazine UV Filters in Marine Ecosystems

| Compound | Location/Matrix | Maximum Concentration | Key Findings | Reference |

| Diethylhexyl Butamido Triazone (DBT) | Coastal Bay Sediment | 652.6 ng/g dw | First-time detection in environmental matrices; significant accumulation in sediment. | researchgate.net, researchgate.net |

| Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT) | Coastal Bay Sediment | 115.0 ng/g dw | Higher concentrations found in sediment compared to surface water. | researchgate.net, researchgate.net |

| Ethylhexyl triazone (EHT) | Rhine-Meuse-Delta/German Bight Sediment | 2.0 ng/g dw | Demonstrates the presence of triazine derivatives in European sea sediments. | uni-hamburg.de |

Presence in Indoor Dust and Air

Environmental Persistence and Biodegradability

The environmental fate of triazine compounds is largely determined by their persistence and susceptibility to biodegradation. S-triazines, particularly herbicides, are known for being highly persistent in the environment with long half-lives. nih.gov However, recent research has also focused on microbial pathways that can enhance their degradation.

The persistence of a chemical, often measured by its half-life (t1/2), varies significantly based on environmental conditions. For s-triazine herbicides, half-lives can range from weeks to years.

Atrazine (B1667683): In soil, the half-life of atrazine is typically reported to be between 45 to 60 days. usgs.gov However, in aquatic environments, its degradation is much slower. In controlled aerobic water-sediment systems, the degradation half-life for the entire system was found to be 45-253 days, while the photolysis half-life in water is estimated at a lengthy 805 days. slovetres.si

Propazine: This compound generally has a longer soil half-life than atrazine, ranging from 35 to 231 days. usgs.gov

Cyanazine (B135985): Studies show that cyanazine is more stable in aquatic environments than in soil, where its half-life varies from 14 to 21 days. usgs.gov

Ametryn (B1665967): The aerobic soil metabolism half-life for ametryn ranges from 9.6 to 84 days. It is stable to hydrolysis and degrades slowly via aquatic photolysis, with a half-life of 368 days. slovetres.si

Research has also shown that soils with a history of atrazine use exhibit enhanced degradation. In these "adapted" soils, the half-life of atrazine can be at least four times shorter than in soils with no prior exposure. researchgate.net This accelerated degradation also applies to other symmetrical triazines like simazine, whose degradation was 2.4 to 15 times more rapid in history soils. researchgate.net

Table 3: Comparative Half-Life (t½) of s-Triazine Herbicides in Different Environments

| Compound | Environment | Half-Life (t½) | Notes | Reference |

| Atrazine | Soil | 45 - 60 days | Can be >4x shorter in soils with prior atrazine use. | usgs.gov, researchgate.net |

| Aquatic (Water-Sediment System) | 45 - 253 days | - | slovetres.si | |

| Aquatic (Photolysis in water) | ~805 days | Very slow degradation from light alone. | slovetres.si | |

| Propazine | Soil | 35 - 231 days | Generally more persistent in soil than atrazine. | usgs.gov |

| Cyanazine | Soil | 14 - 21 days | More stable in aquatic environments compared to soil. | usgs.gov |

| Ametryn | Soil (Aerobic) | 9.6 - 84 days | - | slovetres.si |

| Aquatic (Photolysis) | 368 days | Stable to hydrolysis. | slovetres.si |

The persistence of triazine compounds has driven research into methods for enhancing their biodegradation, offering a more environmentally friendly remediation strategy. nih.gov A key discovery has been the identification of microbial communities and specific catabolic pathways capable of rapidly mineralizing s-triazines. nih.gov